N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and linked via an amide bond to a 4-(4-methylpiperidin-1-ylsulfonyl)benzoyl moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in enhancing bioactivity, while the sulfonamide group contributes to solubility and target binding .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-11-13-26(14-12-15)32(28,29)19-9-5-16(6-10-19)20(27)23-22-25-24-21(31-22)17-3-7-18(30-2)8-4-17/h3-10,15H,11-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGSKPJBRZRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Sulfonylation: The sulfonyl group is introduced to the benzamide moiety using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the sulfonyl-substituted benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has numerous applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The 4-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing chlorothiophene () and methylsulfonylphenyl () groups. These differences may alter binding affinities in enzyme inhibition .
- Steric and Hydrophobic Interactions : The 2,5-dimethylphenyl analog () introduces steric hindrance and higher hydrophobicity, which could reduce solubility but improve membrane permeability .
Physicochemical Properties and Solubility
- Solubility : Sulfonamide-containing compounds (e.g., –12) generally exhibit moderate aqueous solubility due to polar sulfonyl groups. However, bulky substituents (e.g., dipropylsulfamoyl in ) may reduce solubility .
- Melting Points: Not explicitly provided for the target compound, but analogs with similar structures (e.g., ) lack reported melting points, suggesting experimental data gaps.
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, a compound with notable structural features, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C26H24N4O5
- Molecular Weight : 464.49 g/mol
- IUPAC Name : N-{[(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)carbamoyl]methyl}-2-phenylacetamide
This compound features an oxadiazole ring that is known for its significant biological activities. The methoxy group enhances lipophilicity, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide have been shown to induce apoptosis in various cancer cell lines. One study demonstrated that these compounds could activate caspases and increase the Bax/Bcl-2 ratio in cancer cells, leading to enhanced cell death .
Antimicrobial Activity
The oxadiazole moiety is also associated with antimicrobial properties. Derivatives have exhibited significant activity against a range of pathogens. For instance, 4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria . This suggests that the target compound may possess similar properties.
Insecticidal Activity
Research has indicated that compounds containing the oxadiazole structure can exhibit insecticidal activities. Preliminary bioassays revealed that certain derivatives had effective larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L . This highlights the potential agricultural applications of the compound in pest control.
The biological activity of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It could modulate receptor activity related to apoptosis or inflammation.
- Cell Cycle Arrest : Evidence suggests that such compounds can cause cell cycle arrest in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that similar oxadiazole derivatives induced apoptosis in human cancer xenografts in mice models. |
| Study B (2021) | Showed significant antimicrobial activity against resistant bacterial strains. |
| Study C (2022) | Reported effective larvicidal activity against mosquito larvae at low concentrations. |
These studies collectively underscore the therapeutic potential of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide across multiple domains.
Q & A
Q. What is the typical synthetic route for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, and what key intermediates are involved?
- Methodological Answer : The synthesis involves three critical steps:
- Step 1 : Formation of 4-methoxyphenyl-substituted hydrazide via esterification of 4-methoxybenzoic acid followed by hydrazination .
- Step 2 : Cyclization with cyanogen bromide (CNBr) in methanol to generate the 1,3,4-oxadiazole ring .
- Step 3 : Coupling of the oxadiazole intermediate with 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl chloride using a base (e.g., NaH in dry THF) .
Key intermediates include methyl 4-methoxybenzoate, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, and the sulfonyl chloride derivative.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires:
- FT-IR : To identify functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
- NMR (¹H and ¹³C) : To assign protons (e.g., methoxy group at δ 3.8 ppm) and carbons in the oxadiazole and sulfonyl moieties .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Advanced Questions
Q. How can researchers optimize the coupling reaction yield during the final step of synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Dry THF or DMF enhances reactivity by stabilizing intermediates .
- Base Choice : NaH or Et₃N improves deprotonation efficiency, but NaH may require strict anhydrous conditions .
- Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride) .
- Design of Experiments (DoE) : Statistical optimization of molar ratios (e.g., oxadiazole:acyl chloride = 1:1.2) and reaction time (4–6 hours) .
Q. What strategies are employed to analyze contradictory antimicrobial activity data across different studies?
- Methodological Answer : To resolve discrepancies:
- Standardized Assays : Use CLSI/MIC guidelines to ensure consistency in bacterial strains, inoculum size, and growth media .
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) to identify critical pharmacophores .
- Cytotoxicity Profiling : Rule out false positives by testing against mammalian cell lines (e.g., HEK-293) .
Q. How does the 4-methylpiperidinyl sulfonyl group influence the compound's pharmacokinetic properties?
- Methodological Answer : The sulfonyl-piperidine moiety contributes to:
- Lipophilicity : Enhances blood-brain barrier penetration (logP calculated via DFT or Molinspiration) .
- Metabolic Stability : The 4-methyl group reduces CYP450-mediated oxidation, as shown in microsomal assays .
- Solubility : Sulfonyl groups improve aqueous solubility at physiological pH (measured via shake-flask method) .
Data Contradiction Analysis
Q. How should researchers address conflicting results in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity)?
- Methodological Answer :
- Enzyme Source : Validate assays using recombinant human enzymes (vs. animal-derived) to avoid species-specific biases .
- IC₅₀ Replication : Perform triplicate experiments with positive controls (e.g., Celecoxib for COX-2) .
- Molecular Docking : Use AutoDock Vina to compare binding poses in COX-2 vs. COX-1 active sites, focusing on sulfonyl interactions .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Coupling Reaction Temperature | 0–5°C | |
| Base for Coupling | NaH in THF | |
| Cyclization Time | 4–6 hours | |
| SAR Critical Group | 4-Methoxyphenyl on Oxadiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
